(4S)-6-(hydroxymethyl)oxane-2,3,4-triol
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Overview
Description
4-Deoxy-D-glucose is a deoxy sugar, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification alters its chemical properties and biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-D-glucose typically involves the deoxygenation of glucose derivatives. One common method is the reduction of 4-keto-D-glucose using specific reducing agents under controlled conditions. Another approach involves the use of protective groups to selectively deoxygenate the fourth carbon atom .
Industrial Production Methods: Industrial production of 4-Deoxy-D-glucose may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxy-D-glucose can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can further modify its structure.
Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-deoxy-D-gluconic acid, while substitution reactions can produce various 4-substituted derivatives .
Scientific Research Applications
4-Deoxy-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a tool to study glucose metabolism and transport in cells.
Mechanism of Action
The mechanism of action of 4-Deoxy-D-glucose involves its structural similarity to glucose, allowing it to interfere with glucose metabolism. It inhibits glycolysis by competing with glucose for uptake and phosphorylation, leading to energy depletion in cells. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
2-Deoxy-D-glucose: Another deoxy sugar that inhibits glycolysis and is used in cancer research.
18F-Fluoro-2-deoxy-D-glucose: A radiolabeled glucose analog used in positron emission tomography (PET) imaging for cancer diagnosis
Uniqueness: 4-Deoxy-D-glucose is unique in its specific deoxygenation at the fourth carbon, which imparts distinct chemical and biological properties compared to other deoxy sugars. Its ability to selectively inhibit glycolysis in certain cell types makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3?,4-,5?,6?/m0/s1 |
InChI Key |
HDEMQQHXNOJATE-NKEXCQMJSA-N |
Isomeric SMILES |
C1[C@@H](C(C(OC1CO)O)O)O |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
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